2-(4-(Isoxazol-5-yl)phenoxy)acetic acid
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Overview
Description
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid can be achieved through several routes. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . Another approach is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . These methods are efficient and can be performed under mild conditions, making them suitable for industrial production.
Chemical Reactions Analysis
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-(Isoxazol-5-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, they can inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
2-(4-(Isoxazol-5-yl)phenoxy)acetic acid can be compared to other isoxazole derivatives, such as 5-bromo-2-(isoxazol-5-yl)phenol and 5-fluoro-2-(isoxazol-5-yl)phenol . These compounds share the isoxazole ring but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of the isoxazole ring with the phenoxyacetic acid moiety in this compound makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[4-(1,2-oxazol-5-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-11(14)7-15-9-3-1-8(2-4-9)10-5-6-12-16-10/h1-6H,7H2,(H,13,14) |
InChI Key |
SYAHFXGOGBQXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)OCC(=O)O |
Origin of Product |
United States |
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